1-(2-hydroxybenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
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Overview
Description
1-(2-hydroxybenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that features a combination of pyridine, pyrazole, and phenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxybenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with a suitable diketone and hydrazine hydrate under acidic or basic conditions to form the pyrazole ring.
Introduction of the Pyridine Moiety: Coupling the pyrazole intermediate with a pyridine derivative using a cross-coupling reaction such as Suzuki or Heck reaction.
Attachment of the Phenol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenol and pyrazole moieties.
Reduction: Reduction reactions could target the carbonyl group or the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine or phenol rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or antimicrobial properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including drug development for various diseases.
Industry
In industry, it could be used in the synthesis of advanced materials or as an intermediate in the production of dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if it is used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxybenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31g/mol |
IUPAC Name |
(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C16H15N3O3/c1-11-9-16(22,12-5-4-8-17-10-12)19(18-11)15(21)13-6-2-3-7-14(13)20/h2-8,10,20,22H,9H2,1H3 |
InChI Key |
OADUPUPMDHAIOS-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)C3=CC=CC=C3O |
Canonical SMILES |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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